molecular formula C19H23N3O B023301 4-Anilino-1-benzylpiperidine-4-carboxamide CAS No. 1096-03-3

4-Anilino-1-benzylpiperidine-4-carboxamide

Cat. No. B023301
CAS RN: 1096-03-3
M. Wt: 309.4 g/mol
InChI Key: PUFOFCNHIWPPNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Anilino-1-benzylpiperidine-4-carboxamide and related compounds involves strategic chemical reactions tailored to introduce specific functional groups at desired positions on the molecule. For example, the synthesis of similar compounds often involves steps like amidation and substitution reactions to achieve the target molecular structure. The choice of starting materials and reaction conditions plays a crucial role in the synthesis process, impacting the yield and purity of the final product (Paudel et al., 2015).

Molecular Structure Analysis

The molecular structure of 4-Anilino-1-benzylpiperidine-4-carboxamide is characterized by the presence of an anilino group attached to a benzylpiperidine core, further modified by a carboxamide functionality. This structural arrangement is crucial for its biological activity, influencing the compound's binding affinity to various biological targets. Molecular modeling and structure-activity relationship studies help in understanding how modifications to this core structure affect biological activities and receptor interactions.

Chemical Reactions and Properties

Compounds like 4-Anilino-1-benzylpiperidine-4-carboxamide undergo various chemical reactions that are essential for their biological functions. These reactions include nucleophilic substitutions and electrophilic additions, which are central to modifying the molecule for improved efficacy, selectivity, and pharmacokinetic properties. The compound's reactivity is significantly influenced by the presence of functional groups and the overall molecular architecture (Gowal et al., 1985).

Scientific Research Applications

  • Pharmacology

    • 4-Anilino-1-benzylpiperidine-4-carboxamide is used as a pharmaceutical intermediate .
    • It has been identified as an impurity of certain opioids, including fentanyl .
  • Forensic Chemistry & Toxicology

    • This compound is an analytical reference standard categorized as an impurity of certain opioids .
    • It has been identified as an impurity of fentanyl and its analogs .
  • Analytical Chemistry

    • 4-Anilino-1-benzylpiperidine-4-carboxamide is used as an analytical reference standard .
    • It is categorized as an impurity of certain opioids .

Safety And Hazards

The safety data sheet for 4-Anilino-1-benzylpiperidine-4-carboxamide indicates that it is for R&D use only and not for medicinal, household, or other use .

properties

IUPAC Name

4-anilino-1-benzylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c20-18(23)19(21-17-9-5-2-6-10-17)11-13-22(14-12-19)15-16-7-3-1-4-8-16/h1-10,21H,11-15H2,(H2,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFOFCNHIWPPNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)N)NC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70148988
Record name 4-Anilino-1-benzylpiperidine-4-carboxamide
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Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Anilino-1-benzylpiperidine-4-carboxamide

CAS RN

1096-03-3
Record name 4-(Phenylamino)-1-(phenylmethyl)-4-piperidinecarboxamide
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Record name 4-Anilino-1-benzylpiperidine-4-carboxamide
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Record name 1096-03-3
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Record name 4-Anilino-1-benzylpiperidine-4-carboxamide
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Record name 4-anilino-1-benzylpiperidine-4-carboxamide
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Record name 4-ANILINO-1-BENZYLPIPERIDINE-4-CARBOXAMIDE
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Synthesis routes and methods

Procedure details

Aminonitrile 1 (2.0 g, 6.86 mmol) was dissolved in 11 mL of trifluoroacetic acid under a nitrogen atmosphere. Sulfuric acid (2.7 mL) was added dropwise. The light brown solution was stirred at 45-50° C. for 16 h. The reaction mixture was cooled to room temperature and slowly poured into an ammonium hydroxide 40 mL/ice mixture. The solution was filtered and the solids were collected to give 1.73 g of amide 2 in an 82% yield. mp 179-182° C.; 1H NMR (CDCl3) δ 7.33-7.16 (m, 5H), 6.89 (br s, 1H), 6.78 (t, 1H, J=7.33 Hz), 6.63 (d, 2H, J=7.33 Hz), 5.48 (s, 1H), 4.05 (s, 1H), 2.77-2.71 (m, 2H), 2.37-2.30 (m, 2H), 2.10 (t, 2H, J=11.91 Hz), 1.95 (br d, 2H, J=13.28 Hz); 13C NMR (CDCl3) 178.7, 143.8, 138.3, 129.3, 129.1, 129.0, 128.3, 127.2, 119.3, 116.2, 63.1, 58.3, 48.8, 31.4.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Yield
82%

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